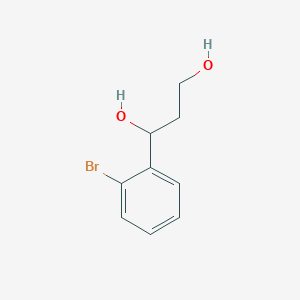
1-(2-Bromophenyl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)propane-1,3-diol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propane-1,3-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)propane-1,3-diol typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-hydroxyphenyl)propane-1,3-diol using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the precursor compound is reacted with bromine in the presence of a catalyst to achieve high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(2-hydroxyphenyl)propane-1,3-diol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of 1-(2-hydroxyphenyl)propane-1,3-diol.
Substitution: Formation of substituted derivatives, such as 1-(2-hydroxyphenyl)propane-1,3-diol or 1-(2-aminophenyl)propane-1,3-diol.
Applications De Recherche Scientifique
1-(2-Bromophenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties, similar to compounds like bronopol.
Medicine: Explored for its potential use in pharmaceutical formulations as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)propane-1,3-diol involves its interaction with biological molecules. The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can disrupt cellular processes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,3-propanediol: Another brominated diol with similar chemical properties.
Bronopol (2-bromo-2-nitropropane-1,3-diol): A well-known antimicrobial agent with a similar structure.
Uniqueness
1-(2-Bromophenyl)propane-1,3-diol is unique due to the presence of the phenyl ring, which imparts distinct chemical properties and reactivity compared to other brominated diols. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H11BrO2 |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
1-(2-bromophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H11BrO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,9,11-12H,5-6H2 |
Clé InChI |
GMDZXLGJGQLAGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CCO)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















